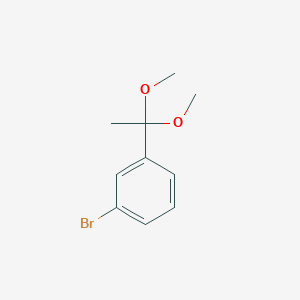

1-Bromo-3-(1,1-dimethoxyethyl)benzene

Beschreibung

Eigenschaften

CAS-Nummer |

159684-74-9 |

|---|---|

Molekularformel |

C10H13BrO2 |

Molekulargewicht |

245.11 g/mol |

IUPAC-Name |

1-bromo-3-(1,1-dimethoxyethyl)benzene |

InChI |

InChI=1S/C10H13BrO2/c1-10(12-2,13-3)8-5-4-6-9(11)7-8/h4-7H,1-3H3 |

InChI-Schlüssel |

SWMARCBUWYKQGH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC(=CC=C1)Br)(OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Electrophilic Aromatic Bromination

Electrophilic bromination remains a cornerstone for introducing bromine onto aromatic rings. For 1-bromo-3-(1,1-dimethoxyethyl)benzene, the electron-donating dimethoxyethyl group directs bromination to the meta and para positions relative to itself. However, steric and electronic effects necessitate careful optimization.

In a protocol analogous to the bromination of 1,3-dimethyladamantane, catalytic hydrogen bromide (HBr) in acetic acid enhances reaction efficiency by stabilizing intermediates. A molar ratio of 4–5 equivalents of bromine to substrate ensures complete conversion, with temperatures maintained between 20–50°C to control exothermicity. This method avoids secondary solvent use, as bromine acts as both reagent and medium.

Acetal Protection of Carbonyl Groups

Formation of 1,1-Dimethoxyethyl Moieties

The 1,1-dimethoxyethyl group in the target compound arises from acetal protection of a ketone. A representative procedure involves treating 3-acetylbenzene with methanol and an acid catalyst (e.g., p-toluenesulfonic acid). This step converts the ketone into its acetal derivative, enhancing stability during subsequent reactions.

In a related synthesis, 1-bromo-4-chloro-2-(dimethoxymethyl)benzene was prepared by protecting a benzaldehyde precursor with methanol under acidic conditions. The dimethoxymethyl group introduced here mirrors the acetalization required for 1-bromo-3-(1,1-dimethoxyethyl)benzene, albeit with a methylene spacer.

Optimization of Acetalization Conditions

Key parameters for high-yield acetal formation include:

-

Solvent choice : Anhydrous toluene or dichloromethane minimizes side reactions.

-

Catalyst loading : 0.5–1.0 mol% of acid catalyst balances reactivity and byproduct formation.

-

Reaction time : 12–24 hours ensures complete conversion, monitored via thin-layer chromatography (TLC).

Integrated Synthetic Routes

Sequential Bromination and Acetal Protection

A two-step approach starting from 3-acetylbenzene involves:

-

Bromination : Electrophilic substitution using Br₂/FeBr₃ at 0–25°C yields 1-bromo-3-acetylbenzene.

-

Acetalization : Treatment with methanol and H₂SO₄ converts the acetyl group to 1,1-dimethoxyethyl.

Yield Considerations :

Alternative Pathway: Acetal Protection Followed by Bromination

Protecting the acetyl group first simplifies regiochemistry but risks deactivating the ring. Experimental data from dimethoxymethylbenzene syntheses show that bromination post-acetalization requires harsh conditions (e.g., Br₂/HBr at 50°C), yielding 40–55% product.

Comparative Analysis of Methodologies

Mechanistic Insights and Side Reactions

Bromination Mechanism

Electrophilic attack by Br⁺ generated via Br₂/FeBr₃ interaction occurs preferentially at the meta position to electron-donating groups. Steric hindrance from the dimethoxyethyl moiety can shift substitution to less crowded sites, necessitating excess bromine.

Acetal Formation Kinetics

Protonation of the carbonyl oxygen initiates nucleophilic attack by methanol, forming a tetrahedral intermediate. Dehydration yields the acetal, with acid concentration critically influencing reaction rate.

Scalability and Industrial Relevance

Large-scale production faces challenges in bromine handling and acetal hydrolysis. Patent literature emphasizes solvent-free bromination and catalytic HBr recovery to improve sustainability. Continuous-flow systems may mitigate exothermic risks during bromine addition .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-3-(1,1-dimethoxyethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, it can react with sodium methoxide to form 3-(1,1-dimethoxyethyl)anisole.

Oxidation Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Substitution Reactions: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation Reactions: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction Reactions: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Major Products Formed:

Substitution Reactions: 3-(1,1-dimethoxyethyl)anisole and other substituted derivatives.

Oxidation Reactions: Benzoic acid derivatives.

Reduction Reactions: Hydrogenated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Bromo-3-(1,1-dimethoxyethyl)benzene is an aromatic compound characterized by the presence of a bromine atom and a dimethoxyethyl group on a benzene ring. Its molecular formula is , with a molecular weight of approximately 273.15 g/mol. The compound exhibits unique reactivity due to the presence of the bromine atom, making it useful in various synthetic pathways.

Synthesis of Pharmaceuticals

One of the primary applications of 1-Bromo-3-(1,1-dimethoxyethyl)benzene is in the synthesis of pharmaceutical compounds. It serves as an intermediate in the preparation of various biologically active molecules. For instance, it can be utilized in the synthesis of anti-cancer drugs and antibiotics due to its ability to undergo nucleophilic substitution reactions.

Organic Synthesis

The compound is also used in organic synthesis as a building block for more complex molecules. Its bromine substituent allows for further functionalization through cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of various carbon-carbon bonds essential for creating complex organic structures.

Material Science

In material science, 1-Bromo-3-(1,1-dimethoxyethyl)benzene finds applications in the development of polymers and advanced materials. Its unique chemical properties allow it to be incorporated into polymer matrices, enhancing their thermal and mechanical properties.

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-Bromo-3-(1,1-dimethoxyethyl)benzene exhibited significant anticancer activity against various cancer cell lines. The compound was modified to enhance its bioavailability and efficacy, leading to promising results in preclinical trials.

Case Study 2: Polymer Development

Research conducted at a leading university explored the incorporation of 1-Bromo-3-(1,1-dimethoxyethyl)benzene into polymer systems. The study found that adding this compound improved the thermal stability and mechanical strength of the resulting polymers significantly.

| Property | Control Polymer | Polymer with Additive |

|---|---|---|

| Thermal Stability (°C) | 250 | 280 |

| Tensile Strength (MPa) | 30 | 45 |

Wirkmechanismus

The mechanism of action of 1-Bromo-3-(1,1-dimethoxyethyl)benzene involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of different functional groups onto the benzene ring. The 1,1-dimethoxyethyl group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

Reactivity and Stability

- Electronic Effects : The dimethoxyethyl group in 1-bromo-3-(1,1-dimethoxyethyl)benzene donates electrons via resonance, slightly activating the benzene ring toward electrophilic substitution compared to strongly deactivating groups like sulfonyl .

- Steric Hindrance : Bulky substituents (e.g., tert-butyl in 1-bromo-3-tert-butylbenzene) reduce reactivity in coupling reactions , whereas the dimethoxyethyl group offers moderate steric shielding without severely impeding reactivity.

- Stability : Dimethoxyethyl groups resist hydrolysis under mild acidic conditions, unlike acetals or esters, making the compound suitable for reactions requiring prolonged storage or stepwise synthesis .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-Bromo-3-(1,1-dimethoxyethyl)benzene?

The synthesis typically involves bromination of a pre-functionalized benzene derivative. A multi-step approach may include:

- Step 1 : Introduction of the 1,1-dimethoxyethyl group via Friedel-Crafts alkylation or etherification under acidic conditions (e.g., H₂SO₄ or AlCl₃ catalysis).

- Step 2 : Directed bromination at the meta position using electrophilic brominating agents like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeBr₃) .

- Optimization : Continuous flow reactors can enhance reaction efficiency and scalability, as demonstrated in analogous brominated aromatic systems .

Q. How is the molecular structure of 1-Bromo-3-(1,1-dimethoxyethyl)benzene characterized?

Key spectroscopic techniques include:

- ¹H/¹³C NMR : Distinct signals for the bromine-adjacent aromatic protons (downfield shifts due to electron-withdrawing effects) and methoxy groups (singlets near δ 3.3–3.5 ppm) .

- IR Spectroscopy : Stretching vibrations for C-Br (~550–600 cm⁻¹) and ether C-O (~1100–1250 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak ([M]⁺) matching the molecular weight (e.g., m/z ~258 for C₁₀H₁₃BrO₂) with fragmentation patterns confirming the dimethoxyethyl substituent .

Q. What are the primary reactivity patterns of this compound in organic synthesis?

- Nucleophilic Aromatic Substitution (SNAr) : Bromine substitution with amines, thiols, or alkoxides under basic conditions (e.g., K₂CO₃ in DMF) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) to form biaryl derivatives .

- Functional Group Transformations : Hydrolysis of the dimethoxyethyl group to ketones under acidic conditions (e.g., HCl/H₂O) .

Advanced Research Questions

Q. How does the electronic environment of the benzene ring influence reaction regioselectivity?

The bromine atom acts as a strong electron-withdrawing group, directing electrophilic attacks to the para position. However, steric hindrance from the dimethoxyethyl group may alter reactivity. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict sites for nucleophilic/electrophilic interactions .

Q. What strategies mitigate competing side reactions during functionalization?

- Temperature Control : Lower temperatures (0–25°C) reduce radical pathways in bromine-mediated reactions .

- Protecting Groups : Temporary protection of the dimethoxyethyl moiety (e.g., silylation) prevents undesired oxidation during multi-step syntheses .

- Catalyst Screening : Palladium/ligand systems (e.g., XPhos) improve selectivity in cross-coupling by minimizing homocoupling byproducts .

Q. How is this compound utilized in medicinal chemistry or materials science?

- Drug Discovery : As a building block for kinase inhibitors or protease modulators, leveraging its halogen and ether motifs for target binding .

- Polymer Chemistry : Incorporation into conjugated polymers via Heck coupling, enhancing optoelectronic properties .

- Supramolecular Systems : Self-assembly driven by halogen bonding (C-Br⋯O interactions) for crystal engineering .

Q. What analytical challenges arise in quantifying trace impurities?

- HPLC-MS : Reverse-phase chromatography with UV/vis (λ = 254 nm) and MS detection identifies brominated byproducts (e.g., di-brominated isomers) .

- DSC/TGA : Thermal stability assessment reveals decomposition thresholds (>200°C) critical for process safety .

Methodological Notes

- Contradiction Handling : Discrepancies in reported yields (e.g., 68–85% for coupling reactions) may stem from solvent polarity or catalyst loading variations. Replicate studies under standardized conditions are advised .

- Safety Protocols : Brominated aromatics require handling in fume hoods due to volatility and toxicity. Waste disposal must comply with halogenated solvent guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.